

Application Notes and Protocols for p15 Overexpression Vector Cloning and Transfection

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Compound of Interest

Compound Name: P15

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Introduction

The cyclin-dependent kinase inhibitor 2B (CDKN2B), commonly known as **p15**INK4b, is a critical tumor suppressor protein that plays a pivotal role in cell cycle regulation. As a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors, **p15** specifically binds to and inhibits CDK4 and CDK6.^{[1][2]} This inhibition prevents the formation of active CDK4/6-cyclin D complexes, which are necessary for the phosphorylation of the Retinoblastoma (Rb) protein.^[1] Consequently, Rb remains in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition and inducing cell cycle arrest.^[1]

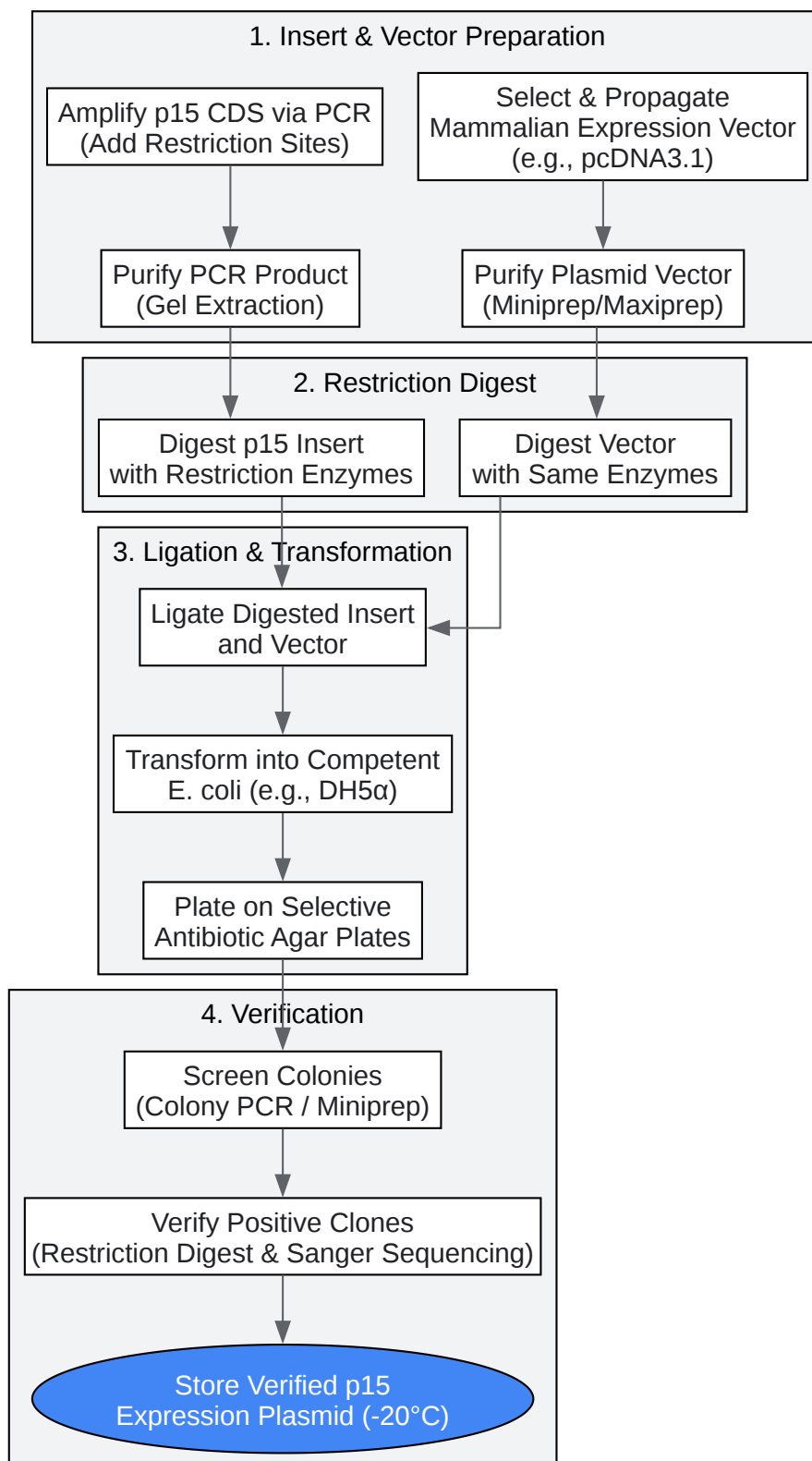
The expression of **p15** is notably induced by the transforming growth factor-beta (TGF- β) signaling pathway, making it a key effector of TGF- β -mediated growth inhibition.^{[1][2][3]} Due to its fundamental role in controlling cell proliferation, the forced overexpression of **p15** is a powerful research tool used to study cell cycle checkpoints, induce cellular senescence, and investigate potential therapeutic strategies for cancers where this pathway is dysregulated.

These application notes provide detailed protocols for cloning the **p15** coding sequence into a mammalian expression vector and subsequently transfecting this construct into cells to study its functional effects.

Protocol 1: p15 (CDKN2B) Overexpression Vector Cloning

This protocol outlines the standard procedure for cloning the human **p15** coding sequence into a mammalian expression vector using restriction enzyme-based cloning.

Experimental Workflow for **p15** Vector Cloning



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Caption: Workflow for cloning the **p15** gene into a mammalian expression vector.

Materials

- **p15** cDNA Source: Human cDNA library or a plasmid containing the **p15** coding sequence (e.g., from a repository like Addgene).
- Mammalian Expression Vector: e.g., pcDNA™3.1(+) (Thermo Fisher Scientific). Key features include a strong CMV promoter, a neomycin resistance gene for stable cell line selection, and a multiple cloning site (MCS).[4]
- Restriction Enzymes and Buffer: e.g., EcoRI and XhoI (select based on compatibility with your vector's MCS and absence within the **p15** CDS).
- T4 DNA Ligase and Buffer.
- High-Fidelity DNA Polymerase for PCR.
- Competent E. coli: e.g., DH5α.
- LB Broth and LB Agar plates with appropriate antibiotic (e.g., Ampicillin for pcDNA3.1).
- DNA Purification Kits: PCR cleanup, gel extraction, and plasmid miniprep kits.

Methodology

- Insert Preparation (**p15** CDS Amplification):
 - Design PCR primers to amplify the full coding sequence (CDS) of human **p15** (CDKN2B).
 - Incorporate unique restriction enzyme sites into the 5' ends of the forward and reverse primers (e.g., EcoRI on the forward, XhoI on the reverse). Also, include a Kozak consensus sequence (e.g., GCCACC) before the start codon (ATG) in the forward primer to ensure efficient translation initiation in mammalian cells.
 - Perform PCR using a high-fidelity DNA polymerase with the **p15** cDNA source as a template.
 - Run the PCR product on an agarose gel to confirm the correct size (~420 bp).

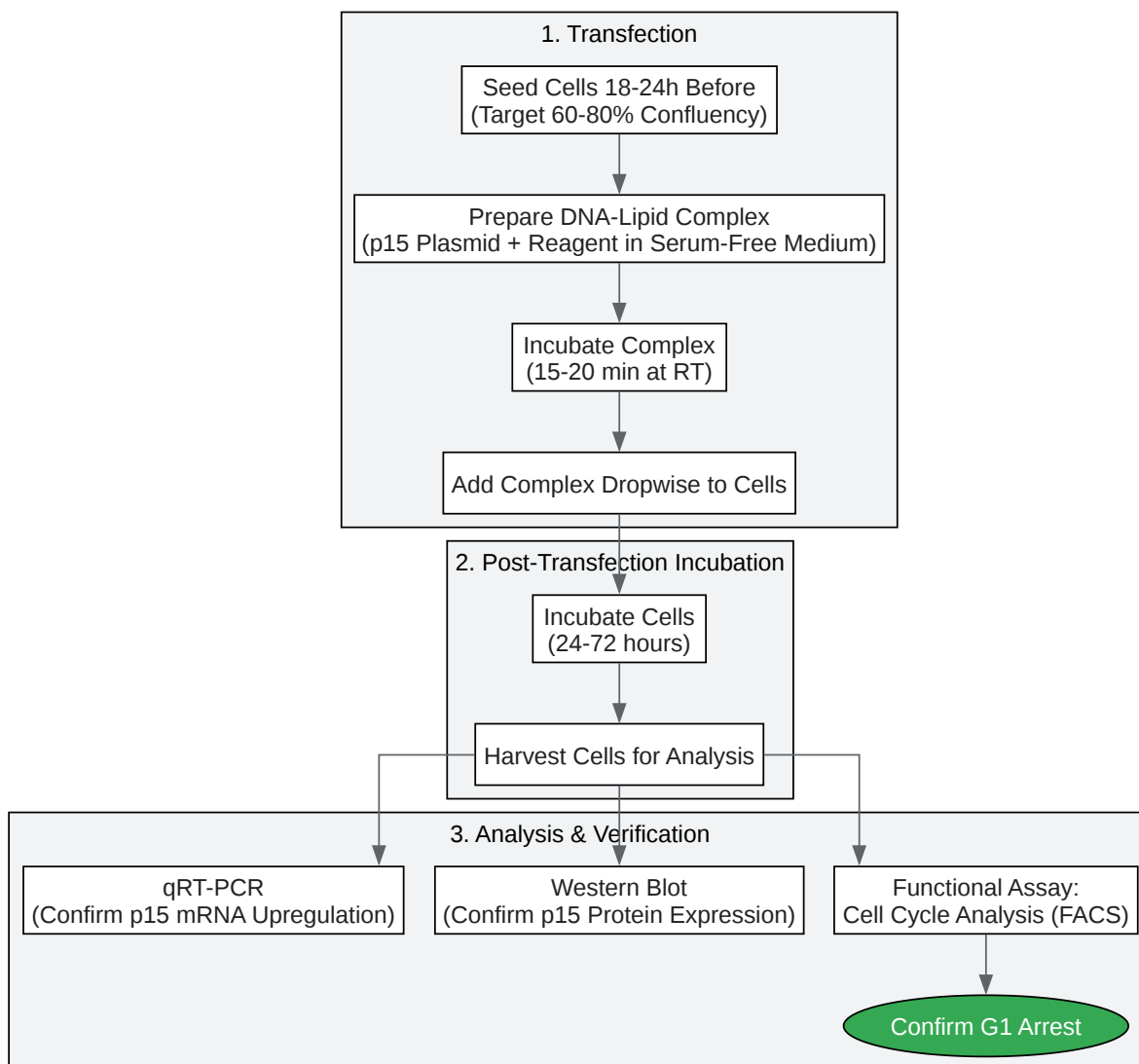
- Purify the PCR product using a gel extraction or PCR cleanup kit.
- Vector Preparation:
 - Propagate the chosen mammalian expression vector in *E. coli* and purify it using a plasmid miniprep or maxiprep kit. Ensure high purity (A260/280 ratio of ~1.8).
- Restriction Digest:
 - Set up two separate digestion reactions: one for the purified **p15** PCR product and one for the expression vector.
 - Use the same set of restriction enzymes (e.g., EcoRI and XhoI) for both digests to create compatible "sticky ends".
 - Incubate at the optimal temperature (usually 37°C) for 1-2 hours.
 - Optional but recommended: Dephosphorylate the digested vector using an alkaline phosphatase (e.g., CIP) to prevent self-ligation.
 - Purify the digested products.
- Ligation:
 - Set up a ligation reaction containing the digested **p15** insert, the digested vector, T4 DNA Ligase, and its corresponding buffer. Use an insert-to-vector molar ratio between 3:1 and 10:1.
 - Incubate at the recommended temperature (e.g., 16°C overnight or room temperature for 1-2 hours).
- Transformation:
 - Transform the ligation mixture into competent *E. coli* cells (e.g., via heat shock).
 - Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for vector selection (e.g., ampicillin).

- Incubate overnight at 37°C.
- Screening and Verification:
 - Pick several individual colonies and grow them in small-scale liquid cultures.
 - Perform plasmid minipreps to isolate the plasmid DNA from each colony.
 - Verify the presence and correct orientation of the insert by:
 - Restriction Digest Analysis: Digest the miniprepplasmids with the cloning enzymes (e.g., EcoRI and XhoI) and run on an agarose gel to check for the correct fragment sizes (vector backbone and ~420 bp insert).
 - Sanger Sequencing: Sequence the purified plasmid across the insert region to confirm the **p15** sequence is correct and in-frame. This is a critical step to ensure no mutations were introduced during PCR.

Protocol 2: Transfection of p15 Overexpression Vector

This protocol describes transient transfection of mammalian cells with the verified **p15** expression vector using a lipid-based reagent.

Experimental Workflow for Transfection and Analysis



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Caption: Workflow for cell transfection with the **p15** vector and subsequent analysis.

Materials

- Verified **p15** Expression Plasmid and an Empty Vector Control Plasmid.
- Mammalian Cell Line: e.g., HEK293T, U-2 OS, or another relevant cell line.
- Complete Growth Medium: e.g., DMEM with 10% FBS.
- Serum-Free Medium: e.g., Opti-MEM™.
- Lipid-Based Transfection Reagent: e.g., Lipofectamine™ 3000 (Thermo Fisher Scientific).
- Multi-well Culture Plates (e.g., 6-well or 12-well plates).

Methodology

- Cell Seeding:
 - The day before transfection (18-24 hours), seed cells in the appropriate culture plates. The goal is to have the cells reach 60-80% confluency at the time of transfection.[\[5\]](#)
- Transfection Complex Preparation (per well of a 6-well plate):
 - Tube A: Dilute 2.5 µg of plasmid DNA (**p15** vector or empty vector control) into 125 µL of Opti-MEM™.
 - Tube B: Dilute 5 µL of the lipid-based transfection reagent into 125 µL of Opti-MEM™.
 - Combine: Add the diluted DNA (Tube A) to the diluted lipid reagent (Tube B) and mix gently by pipetting.
 - Incubate: Allow the DNA-lipid complexes to form by incubating at room temperature for 15-20 minutes.[\[5\]](#)[\[6\]](#)
- Cell Transfection:
 - Gently add the 250 µL of DNA-lipid complex mixture dropwise to the cells in the well, which should contain complete growth medium. Gently rock the plate to ensure even

distribution.

- Post-Transfection Incubation:
 - Return the plates to a 37°C, 5% CO₂ incubator.
 - Incubate for 24 to 72 hours before harvesting for analysis. The optimal time depends on the cell line and the specific downstream assay.

Protocol 3: Confirmation of Overexpression and Functional Analysis

1. Analysis of **p15** mRNA Expression (qRT-PCR)

- RNA Extraction: At 24-48 hours post-transfection, harvest cells and extract total RNA using a suitable kit (e.g., Trizol or column-based kits).
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR: Perform qPCR using primers specific for **p15** and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Analyze the data using the $\Delta\Delta C_t$ method to determine the fold-change in **p15** expression in transfected cells relative to the empty vector control.

2. Analysis of **p15** Protein Expression (Western Blot)

- Protein Lysate Preparation: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: Probe the membrane with a primary antibody specific for **p15**. Also, probe with a primary antibody for a loading control (e.g., β -actin or GAPDH).

- Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

3. Functional Analysis (Cell Cycle Profiling by Flow Cytometry)

- Cell Harvest: At 48-72 hours post-transfection, harvest the cells by trypsinization.
- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
- Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. Overexpression of **p15** is expected to cause an accumulation of cells in the G1 phase.[\[7\]](#)

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Example Transfection Optimization Data for U-2 OS Cells

DNA (μg)	Reagent (μL)	Ratio (DNA:Reagent)	Transfection Efficiency (%)*	Cell Viability (%)
2.5	3.0	1:1.2	65 ± 5	92 ± 3
2.5	5.0	1:2.0	82 ± 4	88 ± 4
2.5	7.5	1:3.0	85 ± 6	75 ± 7

*Determined by co-transfection with a GFP-expressing plasmid and counting fluorescent cells.

Table 2: Verification of **p15** Overexpression (48h Post-Transfection)

Construct	p15 mRNA Fold Change (vs. Control)	Relative p15 Protein Level (Arbitrary Units)
Empty Vector	1.0 ± 0.2	1.0

| p15 Vector | 150 ± 25 | 25.4 ± 3.1 |

Table 3: Functional Effect of p15 Overexpression on Cell Cycle Distribution

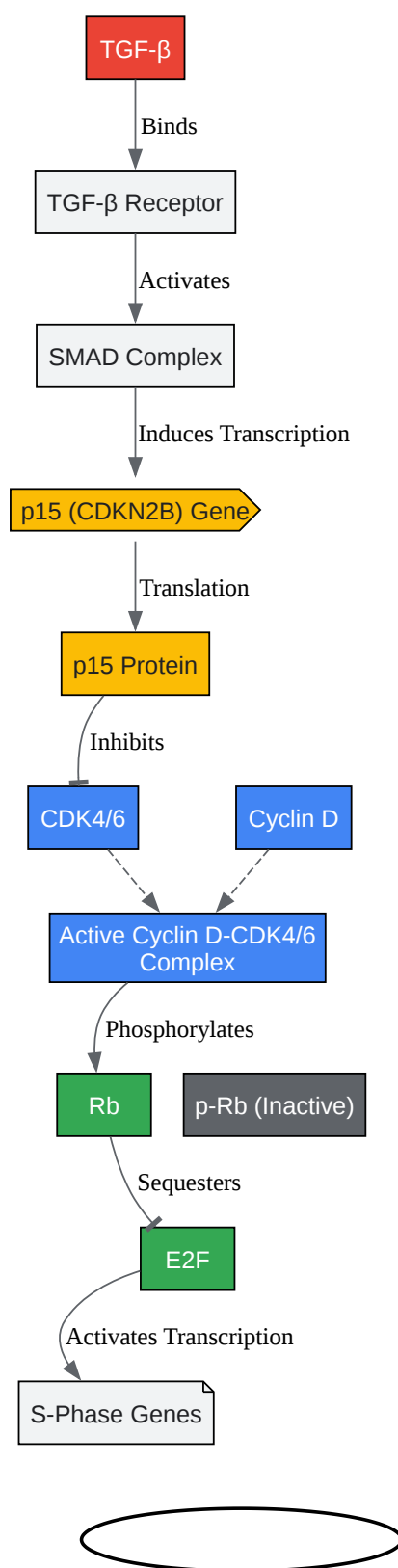
Construct	% Cells in G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Empty Vector	45.2 ± 2.1	35.8 ± 1.8	19.0 ± 1.5

| p15 Vector | 72.5 ± 3.3 | 15.1 ± 2.5 | 12.4 ± 1.9 |

p15 Signaling Pathway

p15 is a central node in a well-defined pathway that controls G1 progression. Its induction by signals like TGF-β leads to the inhibition of kinases that are essential for entering the DNA synthesis phase of the cell cycle.

p15-Mediated G1 Cell Cycle Arrest Pathway



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Caption: The **p15** signaling pathway leading to G1 phase cell cycle arrest.

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